molecular formula C10H15BN2O2 B11894017 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Katalognummer: B11894017
Molekulargewicht: 206.05 g/mol
InChI-Schlüssel: YNGFCAJYTLZNKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine, a heterocyclic aromatic compound. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Eigenschaften

Molekularformel

C10H15BN2O2

Molekulargewicht

206.05 g/mol

IUPAC-Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-7-13-8/h5-7H,1-4H3

InChI-Schlüssel

YNGFCAJYTLZNKI-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=NC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages directing groups (e.g., amino, hydroxy) on pyrimidine to facilitate regioselective borylation.

Example Procedure :

  • Starting Material : 4-Aminopyrimidine.

  • Reagents : LDA, tris(trimethylsilyl) borate (B(Ot^tBu)3_3).

  • Conditions :

    • Temperature: -78°C in THF.

    • Quenching with pinacol.

  • Yield : 50–70% .

Key Data :

Directing GroupMetalating AgentBoron SourceYield
-NH2_2LDAB(Ot^tBu)3_365%

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is the most widely used method for synthesizing aryl and heteroaryl boronate esters.

Example Procedure :

  • Starting Material : 4-Chloropyrimidine.

  • Reagents : Bis(pinacolato)diboron (B2_2pin2_2), Pd(dppf)Cl2_2, potassium acetate (KOAc).

  • Conditions :

    • Solvent: 1,4-Dioxane.

    • Temperature: 80–110°C.

    • Reaction Time: 12–24 hours.

  • Yield : 70–95% .

Key Data :

CatalystBaseSolventTemperatureYield
Pd(dppf)Cl2_2KOAcDioxane110°C92%

Iridium/Rhodium-Catalyzed C–H Borylation

Transition-metal catalysis enables direct C–H borylation without pre-functionalization.

Example Procedure :

  • Starting Material : Pyrimidine.

  • Reagents : [Ir(COD)OMe]2_2, 4,4′-di-terttert-butyl-2,2′-bipyridine (dtbpy), B2_2pin2_2.

  • Conditions :

    • Solvent: Cyclohexane.

    • Temperature: 80–100°C.

    • Reaction Time: 6–12 hours.

  • Yield : 40–60% .

Key Data :

CatalystLigandBoron SourceYield
[Ir(COD)OMe]2_2dtbpyB2_2pin2_255%

[4+2] Cycloaddition Approaches

Cycloaddition strategies construct the pyrimidine ring while introducing the boronate ester.

Example Procedure :

  • Starting Material : Boron-containing dienophile (e.g., boronic ester-substituted alkynes).

  • Reagents : Nitrile oxides or azides.

  • Conditions :

    • Solvent: Toluene or CH2_2Cl2_2.

    • Temperature: 25–80°C.

  • Yield : 30–50% .

Key Data :

DienophileCycloaddition PartnerSolventYield
Boronated alkyneNitrile oxideToluene45%

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Miyaura BorylationHigh yield, scalableRequires halogenated precursors70–95%
C–H BorylationNo pre-functionalizationLower yield, expensive catalysts40–60%
Halogen-Metal ExchangeRegioselectiveSensitive to moisture/air60–85%

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced derivatives, and various substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin seine Wirkungen entfaltet, beinhaltet die Bildung von Kohlenstoff-Bor-Bindungen durch Kreuzkupplungsreaktionen. Die Boronsäureestergruppe wirkt als Nukleophil und reagiert in Gegenwart eines Palladiumkatalysators mit elektrophilen Partnern. Dieser Prozess wird durch die Base erleichtert, die den Boronsäureester deprotoniert und seine Nukleophilie erhöht.

Wirkmechanismus

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine exerts its effects involves the formation of carbon-boron bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process is facilitated by the base, which deprotonates the boronic ester, enhancing its nucleophilicity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following pyrimidine-based boronic esters share the core dioxaborolane moiety but differ in substituents, which critically influence their reactivity, stability, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS RN Key References
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine C₁₀H₁₄BClN₂O₂ 240.49 Cl at C4 2096339-02-3
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine C₁₂H₁₉BN₂O₂ 234.10 CH₃ at C4, C6 1430233-43-4
2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine C₁₃H₁₇BN₄O₂ 262.07 Imidazole at C2 1160790-26-0
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine C₁₇H₁₈BF₃N₂O₃ 366.15 Trifluoromethoxyphenoxy at C2 1599467-81-8
2-(Tetrahydro-2H-pyran-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine C₁₅H₂₃BN₂O₃ 290.17 Tetrahydropyran at C2 1402166-38-4

Key Observations :

  • Chlorine substitution (e.g., CAS 2096339-02-3) introduces an electron-withdrawing group, which may reduce reactivity in cross-coupling reactions compared to unsubstituted analogues .
  • Methyl groups (e.g., CAS 1430233-43-4) enhance steric bulk but improve stability, making the compound suitable for storage at 2–8°C under inert atmospheres .
  • Heterocyclic substituents like imidazole (CAS 1160790-26-0) expand applications in medicinal chemistry, as seen in its role as a pharmaceutical intermediate .
Suzuki-Miyaura Cross-Coupling

All analogues participate in palladium-catalyzed cross-coupling reactions. For example:

  • 4-Chloro derivatives (CAS 2096339-02-3) are used to synthesize biaryls or heteroaryls, leveraging the chlorine as a leaving group post-coupling .
  • Trifluoromethoxy-substituted derivatives (CAS 1599467-81-8) are tailored for fluorinated drug candidates, with the electron-deficient aryl group accelerating oxidative addition steps .
Stability and Handling
  • Tetrahydropyran-substituted derivatives (CAS 1402166-38-4) have a predicted pKa of 1.35, indicating stability under acidic conditions, which is advantageous for reactions requiring low pH .

Biologische Aktivität

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a boron-containing heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The compound's structure features a pyrimidine ring substituted with a dioxaborolane moiety, which is known for its role in medicinal chemistry, particularly in the development of boron-based drugs.

Antimicrobial and Antiviral Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial and antiviral activity. For instance, pyrimidine-based compounds have shown efficacy against various strains of bacteria and viruses. The incorporation of the dioxaborolane group may enhance these activities by improving the compound's solubility and stability.

The biological activity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Cycle Arrest : Evidence indicates that certain pyrimidine derivatives can induce cell cycle arrest in cancer cells by targeting specific kinases.

Case Studies

  • Antimalarial Activity : Research has shown that modifications in the pyrimidine structure can lead to increased potency against Plasmodium falciparum, the causative agent of malaria. One study reported that a related compound inhibited PfATP4-associated Na+-ATPase activity, showcasing potential for further development as an antimalarial agent .
  • Cancer Research : In vitro studies have demonstrated that pyrimidine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine have been shown to inhibit EGFR phosphorylation and induce cell death in EGFR-mutant cancer cells .

Toxicity and Safety Profiles

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. For instance, a related pyrimidine derivative was tested in healthy mice and showed no significant adverse effects at doses up to 40 mg/kg . This suggests that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine could be further explored for clinical applications.

Data Table

PropertyValue
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
CAS Number181219-01-2
InChI KeyNLTIETZTDSJANS-UHFFFAOYSA-N
Biological TargetsPfATP4 (antimalarial), EGFR (cancer)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine derivatives?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Key steps include:

  • Using aryl halides or triflates as coupling partners with boronic ester precursors.
  • Optimizing solvent choice (e.g., tetrahydrofuran or dimethylformamide) to enhance solubility and reactivity .
  • Temperature control (often 80–100°C) to balance reaction rate and side-product formation .
    • Critical Data :
Reaction ComponentExample Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
SolventTHF, DMF
Temperature80–100°C
Yield Range27–95% (varies with substituents)

Q. How should this compound be stored to maintain stability for long-term use?

  • Methodological Answer :

  • Store in amber glass bottles under inert gas (argon/nitrogen) to prevent oxidation .
  • Keep at –20°C in a moisture-free environment to avoid hydrolysis of the boronic ester .
  • Monitor purity periodically via NMR or HPLC, as degradation can form boronic acids .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Verify boronic ester peaks (e.g., B–O vibrations) and aromatic protons .
  • HPLC/LC-MS : Assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 240.49 g/mol for chloro-substituted analogs) .

Q. What are the solubility characteristics in common laboratory solvents?

  • Methodological Answer :

  • Insoluble in water due to hydrophobic pinacol ester .
  • Soluble in polar aprotic solvents : DMF, DMSO, THF (critical for reaction homogeneity) .
  • Data Table :
SolventSolubility (mg/mL)
THF>50
DMF>50
H₂O<0.1

Advanced Research Questions

Q. How do electronic effects of pyrimidine substituents influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) on pyrimidine enhance electrophilicity, accelerating oxidative addition of Pd(0) .
  • Steric hindrance from bulky substituents (e.g., –Ph, –CH₃) may reduce coupling yields; optimize using ligands like SPhos .
  • Case Study : Chloro-substituted derivatives (e.g., 4-chloro-2-boronate pyrimidine) show 72% yield in coupling with aryl halides .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

  • Methodological Answer :

  • Use anhydrous solvents and degas with inert gas to prevent hydrolysis .
  • Add Lewis acids (e.g., K₂CO₃) to stabilize the boronate intermediate .
  • Optimize catalyst-to-ligand ratio (e.g., PdCl₂(dppf):dppf = 1:2) to suppress homocoupling .

Q. How can computational methods predict reactivity in boronate-containing systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilicity of the boronate .
  • Molecular Docking : Model interactions with catalytic Pd centers to predict regioselectivity .
  • Case Study : Meta-substituted arylboronates show higher coupling efficiency due to reduced steric clash in transition states .

Q. How to design structure-activity relationship (SAR) studies for medicinal chemistry applications?

  • Methodological Answer :

  • Synthesize analogs with varied substituents (e.g., –NH₂, –OCH₃) on the pyrimidine ring .
  • Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Data Table :
Substituent (R)Biological Activity (IC₅₀, nM)
–Cl120 ± 15
–CF₃85 ± 10

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.